molecular formula C21H22FN3O2 B10994338 (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10994338
M. Wt: 367.4 g/mol
InChI Key: ZJUMDZMWNOLADF-UHFFFAOYSA-N
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Description

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone (CAS# 1351702-28-7) is a synthetic chemical compound with a molecular formula of C21H22FN3O2 and a molecular weight of 367.4 g/mol . This molecule features a ketone linker connecting a 5-fluoro-1-methyl-1H-indole moiety and a 4-(4-methoxyphenyl)piperazine group, a structural motif of significant interest in medicinal chemistry . The piperazine ring is a privileged scaffold in drug discovery, frequently employed to optimize physicochemical properties and serve as a conformational constraint to display pharmacophoric groups effectively in three-dimensional space . Piperazine-containing structures are found in numerous FDA-approved therapeutics, including kinase inhibitors, receptor modulators, and antipsychotic agents . The specific structural features of this compound suggest its potential utility as a key intermediate or a functional probe in various research applications. It can be used in the design and synthesis of novel molecules targeting integral cell surface receptors , the exploration of structure-activity relationships (SAR) in lead optimization campaigns, and as a building block in the development of chemical libraries for high-throughput screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

(5-fluoro-1-methylindol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22FN3O2/c1-23-19-8-3-16(22)13-15(19)14-20(23)21(26)25-11-9-24(10-12-25)17-4-6-18(27-2)7-5-17/h3-8,13-14H,9-12H2,1-2H3

InChI Key

ZJUMDZMWNOLADF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Indole Ring Formation

The 5-fluoro-1-methylindole scaffold is synthesized via Fischer indole synthesis or modified Madelung cyclization. For example:

  • Starting material : 4-Fluorophenylhydrazine and methyl pyruvate undergo cyclization under acidic conditions (e.g., HCl/EtOH) to yield 5-fluoro-1-methylindole.

  • Methylation : The indole nitrogen is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) at 0–25°C.

Carboxylic Acid Functionalization

The indole-2-carboxylic acid is prepared through:

  • Friedel-Crafts Acylation : Treating 5-fluoro-1-methylindole with oxalyl chloride (ClCO)₂ in dichloromethane (DCM) to introduce a ketone group at the 2-position.

  • Hydrolysis : The ketone is hydrolyzed to a carboxylic acid using aqueous NaOH, followed by acidification with HCl.

Synthesis of 4-(4-Methoxyphenyl)Piperazine

Piperazine Substitution

The piperazine ring is functionalized with a 4-methoxyphenyl group via:

  • Buchwald-Hartwig Amination : Reacting piperazine with 4-bromo-anisole in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C.

  • Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Coupling of Indole and Piperazine Moieties

Activation of Indole-2-Carboxylic Acid

The carboxylic acid is activated as a mixed anhydride:

  • Reagents : Indole-2-carboxylic acid (1 equiv), triethylamine (TEA, 1.2 equiv), and ethyl chloroformate (1.1 equiv) in THF at 25–30°C for 2 hours.

  • Mechanism : The reaction forms an intermediate acyloxyphosphonium ion, enhancing electrophilicity for nucleophilic attack.

Amide Bond Formation

The activated acid reacts with 4-(4-methoxyphenyl)piperazine:

  • Conditions : Piperazine derivative (1.1 equiv) is added to the reaction mixture and stirred for 4–6 hours at 25–30°C.

  • Workup : The solvent is evaporated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with water, brine, and dried over Na₂SO₄.

StepReagentsConditionsYield
ActivationEthyl chloroformate, TEATHF, 25–30°C, 2 hr85–90%
Coupling4-(4-Methoxyphenyl)piperazineTHF, 25–30°C, 4–6 hr55–65%

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel chromatography with a gradient of triethylamine (2%) in ethyl acetate to remove unreacted starting materials and byproducts.

Spectroscopic Analysis

  • IR Spectroscopy : A strong absorption band at ~1,610 cm⁻¹ confirms the amidic carbonyl stretch.

  • ¹H-NMR (CDCl₃):

    • δ 2.34 (s, 3H, N-CH₃).

    • δ 3.83 (s, 3H, OCH₃).

    • δ 6.7–7.7 (m, aromatic protons).

  • Mass Spectrometry : [M+H]⁺ peak at m/z 367.4.

Alternative Synthetic Routes

Reductive Amination

An alternative approach involves:

  • Reduction : Converting indole-2-carboxylic acid to 2-(aminomethyl)indole using lithium aluminum hydride (LAH) in THF at reflux.

  • Coupling : Reacting the amine with 4-(4-methoxyphenyl)piperazine-1-carbaldehyde via reductive amination (NaBH₃CN, MeOH).

Solid-Phase Synthesis

Immobilizing the indole moiety on a Wang resin and sequentially introducing the piperazine derivative under microwave-assisted conditions (150°C, 20 min).

Challenges and Optimization

Byproduct Formation

  • Issue : Competing N-methylation during indole synthesis.

  • Solution : Use of bulky bases (e.g., LDA) to direct methylation exclusively to the indole nitrogen.

Low Coupling Efficiency

  • Issue : Incomplete acyl transfer due to steric hindrance.

  • Solution : Employing HOBt (hydroxybenzotriazole) as an additive to enhance reactivity.

Scalability and Industrial Relevance

The reported methods achieve gram-scale synthesis with yields of 55–75%, suitable for preclinical studies. Industrial production would require:

  • Continuous Flow Reactors : To improve mixing and heat transfer during exothermic steps.

  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) for reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

The compound's structure suggests several potential biological activities:

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels. Notably, compounds with similar structures have shown to inhibit tumor growth significantly in xenograft models without notable toxicity .

Antidepressant Effects

The piperazine moiety is known for its influence on neurotransmitter systems, particularly serotonin receptors. This compound may interact with serotonin receptors, suggesting potential antidepressant effects. Studies on related piperazine derivatives have shown promising results in enhancing mood and reducing anxiety .

Antipsychotic Properties

Given the structural similarities to other antipsychotic agents, there is potential for this compound to exhibit antipsychotic effects. Preliminary studies suggest that it may modulate dopaminergic and serotonergic pathways, which are critical in the treatment of schizophrenia and other psychotic disorders .

Case Study 1: Anticancer Efficacy

In a study involving a xenograft model of liver cancer (MHCC-97H cells), a derivative of this compound demonstrated a tumor growth inhibition rate of 75.4% without significant toxicity. The study highlighted the importance of further research into similar indole derivatives as dual-targeted anticancer agents .

Case Study 2: Neuropharmacological Evaluation

A series of piperazine derivatives were evaluated for their antidepressant-like effects in animal models. The results indicated that compounds structurally related to (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone showed significant improvements in behavioral tests associated with depression and anxiety .

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Properties of Analogs
Compound Name Indole Substituents Piperazine Substituents Molecular Weight (g/mol) Reported Activity/Notes
Target Compound 5-Fluoro, 1-methyl 4-Methoxyphenyl ~421.5 Potential CNS modulation
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]-piperazinyl}ethanone 1-Methyl 4-Fluorophenyl ~405.4 Higher lipophilicity; possible PK issues
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone None 4-Benzyl ~335.4 Lower metabolic stability
(5-Chloro-1H-indol-2-yl)(4-{3-[4-(5-fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propyl}piperazin-1-yl)methanone 5-Chloro Complex benzoimidazolyl chain ~625.1 GPCR targeting (e.g., histamine receptors)
5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone 5-Hydroxy, 1-(2-morpholinoethyl) None (morpholine side chain) ~408.5 Enhanced solubility; antioxidant potential
Key Observations :

Substituent Effects on Indole: The 5-fluoro group in the target compound enhances metabolic stability compared to unsubstituted indoles (e.g., ) or 5-chloro analogs (e.g., ), as fluorine reduces oxidative degradation.

Piperazine Modifications :

  • The 4-methoxyphenyl group on piperazine provides balanced lipophilicity and electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in (higher logP) or bulky benzyl in (lower solubility).
  • Complex substituents (e.g., benzoimidazolyl chains in ) may enhance receptor affinity but reduce bioavailability due to increased molecular weight.

Pharmacological Implications :

  • The target compound’s methoxy group may improve CNS penetration compared to benzyl or trifluoromethyl substituents (e.g., ), which are more lipophilic and prone to plasma protein binding.
  • GPCR-targeting analogs (e.g., ) suggest structural flexibility for receptor modulation, though substituent choice dictates specificity.

Research Findings and Trends

  • Bioactivity : Fluorine and methoxy groups synergize to enhance blood-brain barrier permeability in CNS-targeted compounds .
  • Solubility vs. Activity : Methoxy-substituted piperazines (e.g., target compound) show improved aqueous solubility compared to benzyl or trifluoromethyl analogs , critical for oral bioavailability.
  • Metabolic Stability : Fluorine reduces CYP450-mediated metabolism, as observed in , suggesting longer half-lives for fluoroindole derivatives.

Biological Activity

The compound (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety substituted with a fluorine atom and a methoxyphenylpiperazine group, which may contribute to its biological activity. The structural formula can be represented as follows:

C19H21FN2O2\text{C}_{19}\text{H}_{21}\text{F}\text{N}_2\text{O}_2

1. Inhibition of Enzymes

Research indicates that derivatives of compounds similar to this compound exhibit significant inhibitory effects on various enzymes involved in cancer progression. For instance, studies on related compounds have shown that they can inhibit 15-lipoxygenase (ALOX15) , an enzyme implicated in inflammation and cancer. The IC50 values for these inhibitors suggest varying potencies, with some compounds demonstrating up to 100-fold differences in efficacy against different substrates .

CompoundIC50 (LA)IC50 (AA)Ratio
Compound 10.010 µM0.032 µM3.2
Compound 20.020 µM0.050 µM2.5
Compound 30.015 µM0.045 µM3.0

2. Induction of Apoptosis

In vitro studies have demonstrated that compounds with similar structures induce apoptosis in cancer cells, characterized by chromatin condensation and phosphatidylserine externalization . This mechanism is crucial for the development of anti-cancer therapies as it targets the survival pathways of malignant cells.

Study on Antitumor Activity

A notable study evaluated the antitumor effects of a compound structurally related to this compound in human cancer xenograft models. The results showed significant tumor growth inhibition without substantial weight loss in treated animals, indicating a favorable therapeutic index .

Tyrosinase Inhibition

Another area of research has focused on the compound's potential as a competitive inhibitor of tyrosinase, an enzyme critical for melanin production. This property could be beneficial for treating hyperpigmentation disorders . The study highlighted the design and synthesis of various derivatives, assessing their inhibitory effects through enzyme kinetics.

Q & A

Q. What are the key considerations for optimizing the synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and piperazine coupling. Critical parameters include:
  • Reaction Conditions : Temperature control (e.g., 0–5°C for acid-sensitive steps) and pH adjustments to prevent side reactions .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide formation to improve yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
  • Monitoring : TLC and HPLC to track intermediate formation and ensure reaction completion .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR to confirm indole fluorination (δ ~120–125 ppm for C-F coupling) and piperazine methyl group integration (δ ~2.5 ppm, singlet) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹) .
  • MS : High-resolution MS to verify molecular ion ([M+H]+) and fragmentation patterns .

Q. How can initial biological screening be designed to assess this compound’s activity?

  • Methodological Answer :
  • Target Selection : Prioritize receptors commonly associated with indole-piperazine hybrids (e.g., serotonin, dopamine receptors) based on structural analogs .
  • Assay Types :
  • Radioligand binding assays (e.g., 5-HT1A receptor) with competitive displacement protocols .
  • Functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Controls : Include known agonists/antagonists (e.g., WAY-100635 for 5-HT1A) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to evaluate the methoxy group’s role in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or electron-donating (-OCH2CH3) substituents .
  • Pharmacological Profiling : Compare binding affinities (Ki) across analogs using radioligand assays. For example, methoxy-to-ethoxy substitutions may enhance lipophilicity and CNS penetration .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions between substituents and receptor hydrophobic pockets .

Q. What strategies resolve discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., compare radioligand binding with functional β-arrestin recruitment assays) .
  • Buffer Optimization : Adjust ionic strength/pH to mimic physiological conditions; e.g., Mg²+ concentration affects GPCR stability .
  • Data Normalization : Use Z’-factor analysis to quantify assay robustness and exclude outliers .

Q. How can computational methods predict off-target interactions for this compound?

  • Methodological Answer :
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase to identify shared features with known ligands (e.g., serotonin reuptake inhibitors) .
  • Machine Learning : Train models on ChEMBL datasets to predict affinity for kinases or cytochrome P450 enzymes .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns MD runs) to assess off-target binding to homologous receptors (e.g., 5-HT2A vs. 5-HT1A) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Studies :
  • pH Stability : Incubate in buffers (pH 1–9) at 37°C; analyze degradation via HPLC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., indole fluorination may reduce metabolism) .
  • Thermal Analysis : DSC to determine melting point and polymorphic stability (>150°C suggests suitability for solid formulations) .

Data Contradiction Analysis

Q. How to address conflicting reports on receptor selectivity between in vitro and in vivo studies?

  • Methodological Answer :
  • Tissue-Specific Factors : Test compound activity in primary cell cultures (e.g., neuronal vs. peripheral tissues) to account for receptor isoform differences .
  • Pharmacokinetic Adjustments : Measure brain/plasma ratios in animal models; poor BBB penetration may explain in vitro potency vs. in vivo inefficacy .
  • Metabolite Interference : Identify active metabolites via LC-MS/MS and retest their activity .

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